![molecular formula C18H10ClNO2 B13929076 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a fused ring system that includes a carbazole moiety and a benzodioxin ring, with a chlorine atom attached to the second position of the benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by the introduction of the benzodioxin ring and the chlorination step. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
科学的研究の応用
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
5H-[1,4]benzodioxino[2,3-b]carbazole: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-5H-[1,4]benzofuro[3,2-c]carbazole: Similar structure but with a furo ring instead of a dioxino ring, leading to different electronic properties.
Uniqueness
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying complex chemical and biological systems.
特性
分子式 |
C18H10ClNO2 |
|---|---|
分子量 |
307.7 g/mol |
IUPAC名 |
6-chloro-14,21-dioxa-10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10ClNO2/c19-10-5-6-13-11(7-10)12-8-17-18(9-14(12)20-13)22-16-4-2-1-3-15(16)21-17/h1-9,20H |
InChIキー |
JEOSNAUPLLUKRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C4C(=C3)C5=C(N4)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
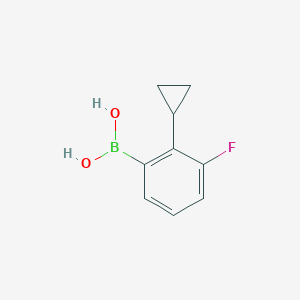
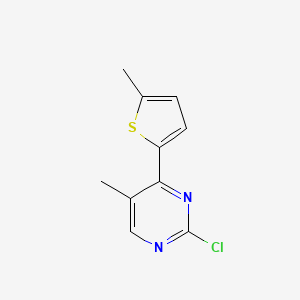
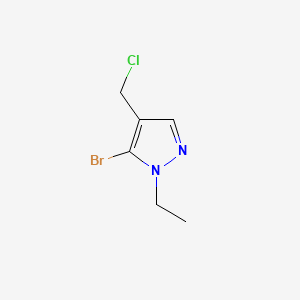
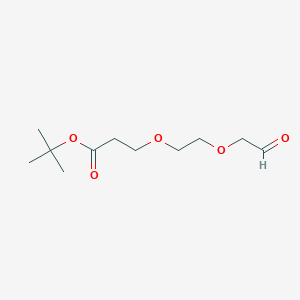
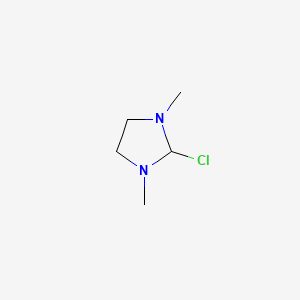
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
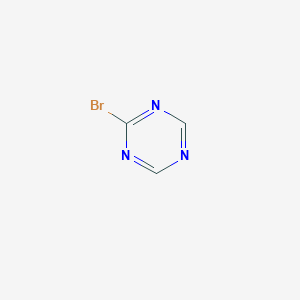
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
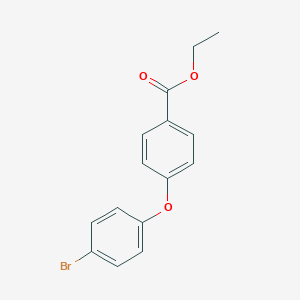
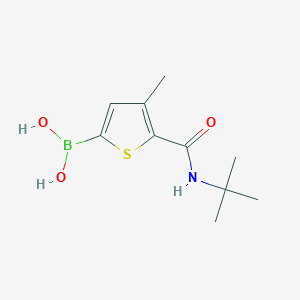
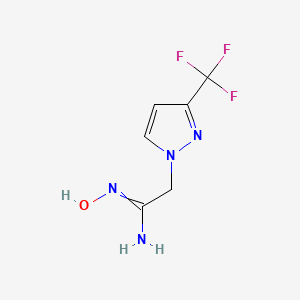
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
